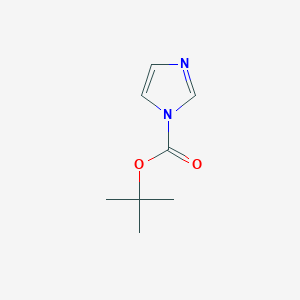

tert-Butyl 1H-imidazole-1-carboxylate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBKGWHHOBJMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198032 | |

| Record name | tert-Butyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49761-82-2 | |

| Record name | 1H-Imidazole-1-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49761-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-imidazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049761822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1H-imidazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl 1H-imidazole-1-carboxylate, a key building block in organic synthesis and medicinal chemistry. The document details a robust and environmentally friendly synthetic protocol and provides a thorough analysis of the compound's spectroscopic and physical properties.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the imidazole ring allows for selective functionalization at other positions. This guide outlines a straightforward and efficient solvent-free synthesis method, followed by a detailed characterization of the final product.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O). A solvent-free approach is presented here, which offers advantages in terms of reduced environmental impact and simplified product isolation.[1]

Experimental Protocol

Materials:

-

Imidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, combine one equivalent of imidazole with one equivalent of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature. The reaction is initiated upon mixing and is accompanied by the evolution of carbon dioxide gas.

-

Continue stirring until the cessation of gas evolution, which indicates the completion of the reaction.

-

The primary byproduct of this reaction is tert-butanol. Remove the tert-butanol under high vacuum to yield the crude product.

-

The resulting product, this compound, is typically obtained as large, colorless crystals and is often of sufficient purity for subsequent use without further purification.[1] For applications requiring higher purity, recrystallization from a suitable solvent such as diethyl ether can be performed.

Characterization Data

A thorough characterization of this compound is essential to confirm its identity and purity. The following tables summarize the key physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 46-48 °C |

Spectroscopic Data

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 | s | 1H | H-2 (imidazole) |

| 7.42 | s | 1H | H-4/H-5 (imidazole) |

| 7.07 | s | 1H | H-4/H-5 (imidazole) |

| 1.63 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C=O |

| 137.9 | C-2 (imidazole) |

| 129.8 | C-4/C-5 (imidazole) |

| 117.0 | C-4/C-5 (imidazole) |

| 85.5 | -C (CH₃)₃ |

| 28.1 | -C(C H₃)₃ |

FTIR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3130-3100 | m | C-H stretch (aromatic) |

| 2980-2940 | s | C-H stretch (aliphatic) |

| 1745 | s | C=O stretch (carbamate) |

| 1480 | m | C=C/C=N stretch (imidazole ring) |

| 1370 | s | C-H bend (tert-butyl) |

| 1250 | s | C-N stretch |

| 1150 | s | C-O stretch |

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would include the loss of the tert-butyl group, the isobutylene group, and the entire Boc group.

| m/z | Proposed Fragment |

| 168 | [M]⁺ |

| 112 | [M - C₄H₈]⁺ |

| 69 | [C₄H₅N₂]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Physical and chemical properties of tert-Butyl 1H-imidazole-1-carboxylate

An In-depth Technical Guide on the Core Physical and Chemical Properties of tert-Butyl 1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a key intermediate in organic synthesis, plays a pivotal role in the development of novel pharmaceuticals and complex molecular architectures. Its utility primarily stems from the tert-butyloxycarbonyl (Boc) protecting group attached to the imidazole ring, which allows for selective functionalization at other positions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its synthesis and reactivity.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 46 °C | [2] |

| Boiling Point | 149 °C | [2] |

| Calculated Density | 1.220 g/cm³ | [3] |

| Appearance | Colorless crystals | [3] |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are crucial for the identification and characterization of this compound. The following tables summarize key identifiers and spectroscopic information.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 49761-82-2 |

| IUPAC Name | tert-butyl imidazole-1-carboxylate |

| InChI | InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3 |

| InChIKey | MTBKGWHHOBJMHJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=CN=C1 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ 8.08 (s, 1H), 7.38 (s, 1H), 7.03 (s, 1H), 1.62 (s, 9H) |

| IR (KBr) | ν 3125, 2985, 1750, 1480, 1370, 1280, 1160, 1070, 760 cm⁻¹ |

| Mass Spec. (GC-MS) | m/z 168 (M+), 112, 95, 68, 57 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A solvent-free method offers an environmentally friendly and efficient route to synthesize this compound.[3]

Materials:

-

Imidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

-

In a round-bottom flask, combine one equivalent of imidazole with one equivalent of di-tert-butyl dicarbonate.

-

The reaction proceeds without a solvent at room temperature.

-

Observe the evolution of carbon dioxide gas, which indicates the progress of the reaction.

-

Once the gas evolution ceases, the reaction is complete.

-

The primary byproduct, t-butanol, is removed under high vacuum.

-

The resulting product, this compound, is obtained as large, colorless crystals.[3]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the crystalline product in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). The expected chemical shifts are approximately 8.08 ppm, 7.38 ppm, and 7.03 ppm for the imidazole ring protons, and a singlet at around 1.62 ppm for the tert-butyl protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals include those for the imidazole ring carbons and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained from a thin film of the molten compound between salt plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks include C-H stretching of the imidazole ring and the alkyl groups, and the strong carbonyl (C=O) stretch of the carboxylate group around 1750 cm⁻¹.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.

-

Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent into the GC-MS system.

-

Analysis: The mass spectrum will show the molecular ion peak (M+) at m/z 168, along with characteristic fragmentation patterns.

Chemical Reactivity and Applications

The primary chemical utility of this compound lies in its role as a protected form of imidazole. The Boc group can be readily removed under mild acidic conditions, regenerating the N-H of the imidazole ring. This property is fundamental to its application in multi-step organic syntheses where the reactivity of the imidazole nitrogen needs to be temporarily masked.

Deprotection: The tert-butyl ester is stable under a variety of reaction conditions but can be cleaved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or by aqueous phosphoric acid.

Visualizations

The following diagrams illustrate the synthesis and a typical workflow involving this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Workflow illustrating the use of this compound in chemical synthesis.

References

In-Depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-1,4-naphthoquinone (CAS No. 83-72-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The requested CAS number 495501-72-7 could not be found in the chemical literature. Based on the search results, it is highly probable that this was a typographical error and the intended compound is 2-Hydroxy-1,4-naphthoquinone , also known as Lawsone , with the CAS number 83-72-7 . This guide proceeds with the data available for Lawsone.

Introduction

Lawsone (2-hydroxy-1,4-naphthoquinone) is a red-orange pigment naturally occurring in the leaves of the henna plant (Lawsonia inermis) and other species such as the common walnut (Juglans regia) and water hyacinth (Pontederia crassipes)[1]. It is a naphthoquinone derivative that has been used for over 5,000 years in cosmetics for dyeing skin, hair, and fabrics[1]. Beyond its traditional use as a dye, Lawsone and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including antimicrobial, antifungal, antiviral, antiparasitic, and antitumor effects[2].

The biological activities of naphthoquinones are often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) which can induce cellular pathways such as apoptosis[2][3]. Understanding the structural and spectroscopic properties of Lawsone is fundamental for its identification, characterization, and the development of new therapeutic agents based on its scaffold. This guide provides a comprehensive overview of the spectroscopic data for Lawsone, detailed experimental protocols for data acquisition, and an illustrative signaling pathway relevant to its biological activity.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Hydroxy-1,4-naphthoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for Lawsone are presented below.

Table 1: ¹H NMR Spectroscopic Data for Lawsone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.11 | dd | 6.3, 1.5 | H5, H8 | - |

| 7.48 | s | - | - | - |

| 7.46 | s | - | - | - |

Data sourced from ResearchGate[4][5]. Note: Specific assignments for all protons were not available in the provided search results. A singlet peak at 7.46 ppm has been reported, which shifted downfield to 7.48 ppm upon complexation in one study[5]. Another study reports a doublet of doublets at 8.11 ppm for protons H5 and H8[4].

Table 2: ¹³C NMR Spectroscopic Data for Lawsone Derivatives

| Chemical Shift (δ) ppm | Assignment |

| 105.51 - 186.86 | Aromatic and Carbonyl Carbons |

Note: A comprehensive peak list for Lawsone was not available. However, a study on thio-derivatives of Lawsone reported ¹³C NMR peaks in the range of 105.51 to 186.86 ppm, which is indicative of the chemical shifts for the aromatic and carbonyl carbons in this class of compounds[6]. Another study mentioned that the peaks for aromatic carbons in a Schiff base derivative of Lawsone were detected in the 116-138 ppm range[5].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Lawsone

| Wavenumber (cm⁻¹) | Assignment |

| 3274 | O-H (phenol) stretching vibration |

| 3159 | O-H stretching overlaid with C-H (ring) |

| 2926 | C-H aliphatic stretching |

| 1675, 1636 | C=O (carbonyl) stretching |

| 1626 | C=O stretching of keto groups |

| 1584, 1510 | C=C (naphthalene ring) vibrational bands |

| 1338, 1421, 1458 | C=C aromatic valence bands |

| 1216 | C-O stretching |

Data compiled from multiple sources[7][8][9]. The carbonyl stretching peaks are noted to sometimes be split due to internal hydrogen bonding[8].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Lawsone

| m/z | Technique | Notes |

| 174 | GC-MS | Molecular Ion [M]⁺ |

| 105 | GC-MS | Top Peak (Base Peak) |

| 175.039 | MS-MS | Precursor Ion [M+H]⁺ |

| 147 | MS-MS | Top Peak from MS2 fragmentation |

| 105 | MS-MS | 2nd Highest Peak from MS2 fragmentation |

Data sourced from PubChem[10].

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction of scientific data. The following are generalized protocols based on the available literature.

NMR Spectroscopy

A study on the synthesis of Lawsone provides the following details for NMR data acquisition[11]:

-

Instrument: BRUKER AMX-400 Spectrometer.

-

Operating Frequencies: 300 MHz for ¹H NMR and 75 or 125 MHz for ¹³C NMR.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Temperature: 293K.

Infrared (IR) Spectroscopy

The synthesis and characterization of Lawsone have been described with the following IR spectroscopy protocol[11]:

-

Instrument: Thermo Nicolet-Avatar-330 FT-IR spectrophotometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.

-

Data Reporting: Noteworthy absorption values are reported in cm⁻¹.

Another protocol for the isolation of Lawsone involved monitoring the process with IR spectroscopy, though specific instrumental parameters were not detailed[12][13].

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis of Lawsonia inermis leaves to identify Lawsone was performed with the following methodology[14]:

-

GC-MS Instrument: The specific model is not mentioned, but the analysis involves a database for spectral comparison.

-

Database: National Institute of Standard and Technology (NIST) database with over 62,000 patterns.

-

Identification: The mass spectrum of the unknown component is compared with the spectra of known components stored in the NIST library to ascertain the name, molecular weight, and structure.

Signaling Pathway

Naphthoquinones, including Lawsone and its derivatives, are known to exert cytotoxic effects on cancer cells. A key mechanism of action is the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent modulation of critical signaling pathways.

Derivatives of 1,4-naphthoquinone have been shown to induce apoptosis in human gastric cancer cells via ROS-mediated regulation of the MAPK, Akt, and STAT3 signaling pathways[3][15]. The process generally involves an increase in intracellular ROS, which in turn activates pro-apoptotic proteins and inactivates anti-apoptotic proteins. This leads to the activation of caspases, a family of proteases that execute the apoptotic program. The mitochondria-dependent pathway of apoptosis, regulated by the Bcl-2 family of proteins, is often implicated[3].

Below is a diagram illustrating this signaling pathway.

Caption: ROS-mediated apoptosis signaling pathway induced by naphthoquinone derivatives.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for 2-Hydroxy-1,4-naphthoquinone (Lawsone), including NMR, IR, and mass spectrometry data. The experimental protocols for acquiring this data have been outlined to facilitate reproducibility. Furthermore, a key biological signaling pathway associated with the cytotoxic effects of naphthoquinone derivatives has been described and visualized. The compiled information serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the properties and applications of this important natural product.

References

- 1. Lawsone - Wikipedia [en.wikipedia.org]

- 2. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.umt.edu.pk [journals.umt.edu.pk]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydroxy-1,4-naphthoquinone | C10H6O3 | CID 6755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencepub.net [sciencepub.net]

- 15. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

An In-depth Technical Guide on the Solubility of tert-Butyl 1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of tert-Butyl 1H-imidazole-1-carboxylate in various organic solvents. Due to its crucial role as a protecting group in the synthesis of complex organic molecules, particularly in peptide and pharmaceutical development, understanding its solubility is paramount for reaction optimization, purification, and formulation.

Core Concepts

This compound, also known as N-Boc-imidazole, is a white to off-white solid at room temperature. Its molecular structure, featuring a polar imidazole ring and a nonpolar tert-butoxycarbonyl (Boc) group, results in a nuanced solubility profile. The general principle of "like dissolves like" is a useful starting point for predicting its solubility in different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents. It is important to note that specific quantitative data for this compound in many organic solvents is not extensively published in the literature. The information provided is based on available data and analysis of structurally similar compounds.

| Solvent | Chemical Formula | Polarity | Solubility Data | Temperature (°C) |

| Water | H₂O | Polar Protic | 13 g/L | 25 |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Expected to be Soluble | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Expected to be Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be Soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Expected to be Soluble | Not Specified |

| Petroleum Ether | Mixture | Nonpolar | Expected to be Slightly Soluble* | Not Specified |

*Based on the solubility of structurally similar tert-butyl carbamate compounds which are reported to be soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following generalized experimental protocol can be adapted. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to rest at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method to be used.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Application in Peptide Synthesis

This compound is widely used as a Boc-protecting agent for the imidazole side chain of histidine in solid-phase peptide synthesis (SPPS). The solubility of this reagent in the solvents used in SPPS, such as DMF and DCM, is critical for efficient coupling reactions. The following diagram illustrates the logical workflow of using a Boc-protected amino acid in a typical SPPS cycle.

Caption: A diagram illustrating the key steps in solid-phase peptide synthesis using a Boc-protected amino acid.

References

N-Boc-Imidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-Boc-imidazole (tert-butyl 1H-imidazole-1-carboxylate). This key intermediate is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key processes to facilitate understanding and application in research and development.

Molecular Structure and Physicochemical Properties

N-Boc-imidazole is an imidazole derivative where one of the nitrogen atoms of the imidazole ring is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group enhances the compound's stability and allows for selective reactions, making it an invaluable tool in complex organic synthesis.[2]

Table 1: Physicochemical Properties of N-Boc-imidazole

| Property | Value | Reference(s) |

| CAS Number | 49761-82-2 | [2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 45-47 °C | |

| Boiling Point | 147-150 °C | |

| Solubility | Soluble in hexane, acetone, and DMF | [1] |

| pKa | 3.49 ± 0.10 (Predicted) | [2] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-imidazole is readily achieved through the reaction of imidazole with di-tert-butyl dicarbonate (Boc)₂O. The following protocol provides a reliable method for its preparation.

Synthesis of N-Boc-imidazole

Experimental Protocol:

To a solution of imidazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford N-Boc-imidazole as a white solid.

Logical Workflow for the Synthesis of N-Boc-imidazole:

Caption: Workflow for the synthesis of N-Boc-imidazole.

Spectroscopic Characterization

The structure of N-Boc-imidazole is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Table 2: ¹H NMR Spectral Data for N-Boc-imidazole in CD₃OD

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.26 | s | 1H | H-2 (imidazole ring) | |

| 7.80 | d | 2H | H-4/H-5 (imidazole ring) | |

| 1.68 | s | 9H | -C(CH₃)₃ (Boc group) |

Table 3: ¹³C NMR Spectral Data for N-Boc-imidazole in CD₃OD

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 148.4 | C=O (Boc group) | |

| 143.8 | C-2 (imidazole ring) | |

| 139.0 | C-4 (imidazole ring) | |

| 113.7 | C-5 (imidazole ring) | |

| 87.5 | -C(CH₃)₃ (Boc group) | |

| 28.2 | -C(CH₃)₃ (Boc group) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

The FTIR spectrum of N-Boc-imidazole is typically obtained using the KBr pellet method. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Table 4: Key FTIR Absorption Bands for Imidazole Derivatives

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| ~3100 | C-H stretching | Imidazole ring | [3] |

| ~1750 | C=O stretching | Carbonyl (Boc group) | [3] |

| ~1450 | C=N stretching | Imidazole ring | [3] |

| ~1400 | C-N stretching | Imidazole ring | [3] |

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometric analysis is performed using an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Table 5: Mass Spectrometry Data for N-Boc-imidazole

| m/z (ESI) | Ion |

| 169.0 | [M+H]⁺ |

| 113.0 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 69.0 | [C₃H₅N₂]⁺ (Imidazole ring fragment) |

Role in Drug Development and Signaling Pathways

N-Boc-imidazole is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The imidazole moiety is a common feature in many biologically active molecules, and the Boc protecting group facilitates the selective modification of these structures.[2] Imidazole-containing compounds have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.[4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.

Representative Signaling Pathway for Imidazole-Based Kinase Inhibitors:

Caption: Inhibition of a kinase signaling pathway by an imidazole-based inhibitor.

This diagram illustrates how an imidazole-based kinase inhibitor can block the downstream signaling cascade initiated by a receptor tyrosine kinase, thereby preventing the activation of transcription factors that drive cell proliferation and survival. The synthesis of such inhibitors often relies on intermediates like N-Boc-imidazole to introduce the crucial imidazole pharmacophore.

Conclusion

N-Boc-imidazole is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an ideal choice for the synthesis of complex molecules with significant biological activity. This guide provides essential technical information to support its effective use in research and drug development, from fundamental synthesis to its application in creating targeted therapeutics.

References

A Comprehensive Technical Guide to tert-Butyl 1H-imidazole-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 1H-imidazole-1-carboxylate, commonly referred to as N-Boc-imidazole, is a pivotal reagent in modern organic synthesis. With the chemical formula C₈H₁₂N₂O₂, this compound features an imidazole ring where the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural feature makes it an invaluable tool, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] The Boc protecting group offers a unique combination of stability across a wide range of reaction conditions and facile removal under mild acidic conditions, allowing for selective chemical transformations on other parts of a molecule.[4][5] This guide provides an in-depth overview of the history, synthesis, properties, and applications of this compound.

History and Development

The advent of this compound is intrinsically linked to the development of protecting group chemistry. The tert-butoxycarbonyl (Boc) group emerged as a significant advancement for protecting amine functionalities. Its stability and the mild conditions required for its removal made it a superior choice in many synthetic strategies, especially in peptide synthesis.[4][5] The application of the Boc group to imidazole provided a solution for selectively protecting one of the nitrogen atoms, thereby enabling regioselective functionalization of the imidazole ring. This development was crucial for the synthesis of complex imidazole-containing molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O).[5]

General Experimental Protocol:

A widely used protocol for the synthesis of this compound is the reaction of imidazole with di-tert-butyl dicarbonate. In a typical procedure, imidazole is dissolved in a suitable organic solvent, such as dichloromethane or tetrahydrofuran. Di-tert-butyl dicarbonate is then added to the solution, often in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired this compound.

Green Chemistry Approach: Solvent-Free Synthesis

A more environmentally friendly method involves a solvent-free reaction.[5] In this procedure, imidazole is directly reacted with di-tert-butyl dicarbonate in the absence of a solvent. The reaction proceeds until the evolution of carbon dioxide gas ceases. The by-product, t-butanol, is then removed under vacuum to yield large, colorless crystals of the product.[1][5] This method is highly efficient and minimizes waste.[5]

Caption: Synthetic pathway for this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[6] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂N₂O₂ | [7] |

| Molecular Weight | 168.19 g/mol | [7] |

| CAS Number | 49761-82-2 | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 45-47 °C | [8] |

| Boiling Point | 147-150 °C | [8] |

| Solubility | Sparingly soluble in water | [6] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 5.9952(2) Å, b = 13.2507(4) Å, c = 11.5564(4) Å, β = 94.201(2)° | [1] |

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for the imidazole nitrogen in multi-step organic syntheses.[2] This protection is crucial for achieving regioselectivity in reactions involving the imidazole ring.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, including antifungal and anticancer agents.[2] The imidazole motif is a common scaffold in many biologically active molecules.[3][9]

-

Peptide Synthesis: In peptide synthesis, it is used to protect the imidazole side chain of histidine residues, preventing unwanted side reactions during peptide coupling.[4]

-

Agrochemicals: It is utilized in the preparation of novel agrochemicals.[2]

-

Materials Science: It finds applications in the synthesis of functional materials such as polymers, coatings, and metal-organic frameworks (MOFs).[2]

-

Bioconjugation: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.[2]

Caption: General workflow illustrating the use of N-Boc-imidazole.

Reactivity and Deprotection

The tert-butoxycarbonyl (Boc) group is stable under a variety of reaction conditions, including those that are basic or nucleophilic. However, it is readily cleaved under mild acidic conditions, which is a key advantage of its use as a protecting group.

Deprotection Protocols:

-

Acidic Conditions: The most common method for deprotection is treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane, or hydrochloric acid in an organic solvent.

-

Selective Deprotection with Sodium Borohydride: A novel method for the selective N-Boc deprotection of imidazoles has been reported using sodium borohydride (NaBH₄) in ethanol at room temperature.[10] This method is particularly useful as it leaves other protecting groups, such as those on primary amines, pyrroles, and indoles, intact.[10]

| Reagent(s) | Conditions | Selectivity | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temperature | General acid-labile deprotection | [11] |

| Hydrochloric Acid (HCl) | Organic Solvent (e.g., Dioxane, Methanol) | General acid-labile deprotection | |

| Sodium Borohydride (NaBH₄) | Ethanol, Room Temperature | Selective for N-Boc-imidazoles, -benzimidazoles, and -pyrazoles | [10] |

Conclusion

This compound is a cornerstone reagent in modern organic chemistry. Its development has provided chemists with a robust and versatile tool for the regioselective synthesis of complex molecules. The ease of its introduction, its stability under a wide range of reaction conditions, and the mild conditions required for its removal have solidified its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future research will likely continue to expand its applications in drug discovery and materials science, further cementing its role as an indispensable molecule in the synthetic chemist's toolbox.

References

- 1. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 49761-82-2 | Benchchem [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [oakwoodchemical.com]

- 9. connectsci.au [connectsci.au]

- 10. arkat-usa.org [arkat-usa.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Stability and Storage of N-Boc-imidazole: A Technical Guide

Introduction

N-Boc-imidazole (tert-butyl 1H-imidazole-1-carboxylate) is a critical reagent in modern organic synthesis, particularly in peptide chemistry and the synthesis of complex pharmaceutical intermediates. Its role as a protecting group for the imidazole moiety of histidine and other imidazole-containing molecules is well-established. The Boc (tert-butoxycarbonyl) group offers stability under a range of reaction conditions while allowing for mild and selective deprotection.[1][2][3] Understanding the stability profile and optimal storage conditions of N-Boc-imidazole is paramount for ensuring its quality, reactivity, and the successful outcome of synthetic endeavors. This technical guide provides a comprehensive overview of the stability and storage considerations for N-Boc-imidazole, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Recommended Storage

N-Boc-imidazole is typically an off-white to white crystalline solid. Key physicochemical properties and recommended storage conditions are summarized in the table below. Adherence to these storage conditions is crucial for maintaining the integrity and purity of the compound over time.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₂N₂O₂ | Chem-Impex |

| Molecular Weight | 168.19 g/mol | Chem-Impex |

| Melting Point | 44-48 °C | Chem-Impex |

| Appearance | Off-white to white crystalline solid | Chem-Impex |

| Recommended Storage | 2-8 °C | Chem-Impex |

Chemical Stability Profile

The stability of N-Boc-imidazole is highly dependent on the chemical environment, including temperature, pH, and the presence of nucleophiles. The Boc group is designed to be labile under specific conditions to allow for its removal (deprotection) when no longer needed in a synthetic sequence.

Thermal Stability

N-Boc-imidazole is sensitive to elevated temperatures. Thermal stress can lead to the cleavage of the Boc group, a process known as thermolysis. The rate of this thermal deprotection is significantly influenced by the solvent.

| Condition | Outcome | Notes |

| Storage at 2-8 °C | Stable | Recommended for long-term storage. |

| Elevated Temperatures | Decomposition (Deprotection) | The Boc group is cleaved to form imidazole, carbon dioxide, and isobutylene. |

pH and Hydrolytic Stability

The stability of N-Boc-imidazole is significantly influenced by pH. The Boc group is generally stable under neutral and basic conditions but is readily cleaved by acids.

-

Acidic Conditions: N-Boc-imidazole is highly labile in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This acid-catalyzed cleavage is the most common method for deprotection in synthetic chemistry.

-

Neutral Conditions: While generally more stable, prolonged exposure to aqueous neutral conditions may lead to slow hydrolysis.

-

Basic Conditions: The compound is stable to many basic conditions, which is a key feature in its application in orthogonal protection strategies, such as Fmoc/tBu-based solid-phase peptide synthesis.[1] However, some strong bases or prolonged heating in basic solutions can induce deprotection.[1]

Stability Towards Other Chemical Reagents

-

Nucleophiles: Strong nucleophiles can lead to the cleavage of the Boc group. For example, the use of n-BuLi has been observed to cause deprotection.[4]

-

Reducing Agents: A method for the selective deprotection of N-Boc-imidazoles using sodium borohydride in ethanol has been reported.[1] This highlights a specific reactivity that may not be desirable if other functional groups are intended to be reduced while keeping the Boc group intact.

Decomposition Pathways

The primary decomposition pathway for N-Boc-imidazole is the cleavage of the N-Boc bond. This can be initiated by heat (thermolysis) or acid (acidolysis).

Acid-Catalyzed Deprotection

The most common deprotection pathway occurs under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the deprotected imidazole, carbon dioxide, and a stable tert-butyl cation, which typically eliminates a proton to form isobutylene.[3]

Caption: Acid-catalyzed deprotection pathway of N-Boc-imidazole.

Experimental Protocols for Stability Assessment

A thorough assessment of the stability of N-Boc-imidazole requires specific analytical methods. Below are outlines of key experimental protocols.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact N-Boc-imidazole from its potential degradation products, thereby allowing for accurate quantification.

Objective: To develop and validate a method capable of assaying N-Boc-imidazole and detecting its degradation products.

Typical Chromatographic Conditions:

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or phosphoric acid for better peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Methodology:

-

Standard Preparation: Prepare a standard solution of N-Boc-imidazole of known concentration in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: For stability testing, dissolve the sample in the same solvent to a similar concentration.

-

Forced Degradation: To demonstrate the stability-indicating nature of the method, subject N-Boc-imidazole to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solid sample at 105 °C for 48 hours.

-

Photolytic: Expose the sample to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the main peak.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point and thermal decomposition of N-Boc-imidazole.

Objective: To determine the thermal decomposition profile of N-Boc-imidazole.

Methodology:

-

DSC:

-

Accurately weigh 2-5 mg of N-Boc-imidazole into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow to determine the melting point and any other thermal events.

-

-

TGA:

-

Accurately weigh 5-10 mg of N-Boc-imidazole into a ceramic pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to identify the onset of decomposition.

-

Experimental and Logical Workflows

Synthesis and Purification Workflow

The most common synthesis of N-Boc-imidazole involves the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O).[3]

Caption: General workflow for the synthesis and purification of N-Boc-imidazole.

Stability Testing Workflow

A logical workflow for assessing the stability of N-Boc-imidazole involves subjecting the compound to various stress conditions and analyzing the outcomes.

Caption: Logical workflow for stability testing of N-Boc-imidazole.

Summary and Recommendations

N-Boc-imidazole is a stable compound when stored under the recommended conditions of 2-8 °C in a well-sealed container, protected from light and moisture. Its primary instabilities are its sensitivity to heat and acidic conditions, which are exploited for its removal as a protecting group. For laboratory use, it is advisable to handle the compound in a controlled environment and to monitor its purity by a suitable analytical method, such as HPLC, especially if it has been stored for an extended period or exposed to adverse conditions. For professionals in drug development, a thorough forced degradation study and the establishment of a validated stability-indicating method are crucial steps in ensuring the quality and performance of N-Boc-imidazole in their synthetic processes.

References

The Role of tert-Butyl 1H-imidazole-1-carboxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1H-imidazole-1-carboxylate, commonly referred to as N-Boc-imidazole, is a cornerstone reagent in contemporary organic chemistry, primarily utilized as a protecting group for the imidazole moiety. The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position of the imidazole ring effectively masks its nucleophilic and basic character, thereby enabling selective chemical transformations at other positions of the molecule. This strategic protection is paramount in the multi-step synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and pharmaceutical development, where the imidazole scaffold is a prevalent structural motif in a vast array of biologically active compounds. This technical guide provides an in-depth analysis of the mechanism of action of this compound, encompassing its synthesis, deprotection strategies, and applications in facilitating complex organic reactions.

Core Function: The Boc Protecting Group

The primary role of this compound is to serve as a versatile synthetic intermediate by providing a temporary shield for the N-1 nitrogen of the imidazole ring.[1] The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its ease of introduction, stability under a wide range of reaction conditions, and facile, selective removal under mild conditions.[1] This allows for a three-step synthetic strategy:

-

Protection: The imidazole nitrogen is protected with the Boc group.

-

Modification: With the N-1 position shielded, other sites on the imidazole ring or elsewhere in the molecule can be selectively functionalized.

-

Deprotection: The Boc group is removed to regenerate the free imidazole.[1]

The bulky nature of the tert-butyl group can also influence the physical properties of the molecule, which can be synthetically advantageous.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism

The synthesis is typically carried out in the presence of a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), which deprotonates the imidazole, enhancing its nucleophilicity. The resulting imidazolide anion then attacks the electrophilic carbonyl carbon of Boc₂O, leading to the formation of the N-Boc-imidazole and the release of tert-butoxide and carbon dioxide.

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

To a solution of imidazole (10.0 mmol) in methanol (40 mL), triethylamine (1.40 mL, 10.0 mmol) and di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) are added. The reaction mixture is stirred at room temperature overnight. The solvent is then evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine and 5% sodium bicarbonate solution. The organic phase is dried over sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.[2]

Deprotection Strategies

The selective removal of the Boc group is a critical step in synthetic routes utilizing N-Boc-imidazole. Several methods have been developed to achieve this transformation under various conditions, allowing for orthogonality with other protecting groups.

Acid-Catalyzed Deprotection

The Boc group is classically known for its lability under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. This process ultimately yields the deprotected imidazole, carbon dioxide, and tert-butanol.

Diagram: Acid-Catalyzed Deprotection Mechanism

Caption: Mechanism of acid-catalyzed deprotection of N-Boc-imidazole.

Base-Mediated Deprotection

While less common than acidic cleavage, deprotection of N-Boc-imidazole can be achieved under basic conditions, offering an alternative for substrates with acid-sensitive functional groups.

A novel and selective method for the deprotection of N-Boc-imidazoles utilizes sodium borohydride in ethanol at room temperature.[3][4] This method demonstrates good to excellent yields and is notably selective, leaving other N-Boc protected aromatic heterocycles like pyrrole and indole intact.[3][4]

Diagram: Proposed Mechanism of NaBH₄-Mediated Deprotection

Caption: A possible mechanism for the cleavage of the Boc-group from imidazole using NaBH₄.[2]

To a solution of this compound (1.0 mmol) in ethanol (10 mL), sodium borohydride (1.5 mmol) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the dropwise addition of 3N HCl at 0 °C until gas evolution ceases (pH ~7). The solvent is evaporated, and the product is extracted with an appropriate organic solvent. The organic layer is dried over sodium sulfate and concentrated to yield the deprotected imidazole.[2]

Thermolytic Deprotection

The Boc group can also be removed thermally. This method is particularly useful in continuous flow chemistry. For N-Boc imidazole, deprotection is highly efficient in solvents like trifluoroethanol (TFE) and methanol (MeOH) at elevated temperatures.

Quantitative Data

The efficiency of both the protection and deprotection reactions is crucial for their application in multi-step synthesis. The following tables summarize representative yields for these transformations under various conditions.

Table 1: Synthesis of N-Boc-imidazoles

| Substrate | Reagents | Solvent | Yield (%) | Reference |

| Imidazole | (Boc)₂O, Et₃N | MeOH | 95 | [2] |

| Benzimidazole | (Boc)₂O, Et₃N | MeOH | 92 | [2] |

| Pyrazole | (Boc)₂O, Et₃N | MeOH | 89 | [2] |

Table 2: Deprotection of N-Boc-imidazoles

| Substrate | Reagents/Conditions | Solvent | Yield (%) | Reference |

| N-Boc-imidazole | NaBH₄ | EtOH | 98 | [3][4] |

| N-Boc-benzimidazole | NaBH₄ | EtOH | 95 | [3] |

| N-Boc-imidazole | Cs₂CO₃, imidazole, 70 °C | MeCN | - | [5] |

| N-Boc-imidazole | Thermolysis, 150 °C, 60 min | TFE | 98 | |

| N-Boc-imidazole | Thermolysis, 120 °C, 30 min | MeOH | 100 |

Applications in Organic Reactions

The protection of the imidazole nitrogen with a Boc group opens up avenues for a variety of subsequent chemical modifications that would otherwise be challenging.

Cross-Coupling Reactions

N-Boc-protected imidazoles are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The Boc group prevents interference from the imidazole nitrogen, allowing for the selective formation of carbon-carbon and carbon-nitrogen bonds at other positions of the imidazole ring. This strategy is widely employed in the synthesis of complex heterocyclic compounds with diverse functionalities.[6]

Diagram: General Workflow for Functionalization

Caption: A typical synthetic sequence involving the use of N-Boc-imidazole.

Conclusion

This compound is an indispensable tool in modern organic synthesis. Its role as a robust and versatile protecting group for the imidazole nitrogen facilitates the construction of complex molecular architectures, particularly in the development of new pharmaceutical agents. The well-established protocols for its introduction and the diverse methodologies for its selective removal provide chemists with a high degree of control and flexibility in their synthetic designs. A thorough understanding of its mechanism of action and the various reaction conditions for its use and cleavage is essential for researchers and scientists working in the field of organic and medicinal chemistry.

References

- 1. This compound | 49761-82-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Imidazoles Using tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of substituted imidazoles utilizing tert-butyl 1H-imidazole-1-carboxylate as a key starting material. This methodology offers a versatile and efficient route to a wide array of imidazole derivatives, which are pivotal scaffolds in medicinal chemistry.

The imidazole ring is a prominent feature in numerous biologically active compounds and approved drugs. The ability to selectively introduce substituents at various positions on the imidazole core is crucial for modulating the pharmacological properties of these molecules. The use of this compound, an N-Boc protected form of imidazole, facilitates regioselective functionalization, particularly at the C2-position, through directed ortho-metalation.

Strategic Overview:

The synthesis of substituted imidazoles via this compound follows a three-stage process:

-

Protection: The imidazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to increase the acidity of the C2-proton and direct regioselective deprotonation.

-

Functionalization: The C2-position of the N-Boc imidazole is lithiated using a strong base, followed by quenching the resulting organolithium intermediate with a suitable electrophile to introduce the desired substituent.

-

Deprotection: The Boc protecting group is removed under mild conditions to yield the final substituted imidazole.

This approach provides a robust platform for generating a library of substituted imidazoles for screening in drug discovery programs.

Data Presentation

Table 1: Representative Yields for the Synthesis of Substituted Imidazoles

| Step | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Boc Protection of Imidazole | Imidazole, Boc₂O, Et₃N, MeOH, rt, overnight | This compound | >95% |

| 2a | 2-Iodination | 1. s-BuLi, THF, -78 °C, 1 h2. I₂, THF, -78 °C to rt | tert-Butyl 2-iodo-1H-imidazole-1-carboxylate | 70-85% |

| 2b | 2-Silylation | 1. s-BuLi, THF, -78 °C, 1 h2. TMSCl, THF, -78 °C to rt | tert-Butyl 2-(trimethylsilyl)-1H-imidazole-1-carboxylate | ~70% |

| 2c | 2-Formylation | 1. n-BuLi, THF, -78 °C, 1 h2. DMF, -78 °C to rt | tert-Butyl 2-formyl-1H-imidazole-1-carboxylate | 60-75% |

| 3 | N-Boc Deprotection | NaBH₄, EtOH, rt | 2-Substituted-1H-imidazole | 75-98%[1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound (N-Boc Protection)

Materials:

-

Imidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in methanol, add triethylamine (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with brine, 5% sodium bicarbonate solution, and water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/petroleum ether) to afford this compound as a white solid.

Protocol 2: Synthesis of 2-Substituted tert-Butyl 1H-imidazole-1-carboxylates (Lithiation and Electrophilic Quench)

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., iodine, trimethylsilyl chloride, N,N-dimethylformamide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of s-BuLi or n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield the 2-substituted this compound.

Protocol 3: Deprotection of N-Boc-Substituted Imidazoles

Materials:

-

N-Boc-substituted imidazole

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the N-Boc-substituted imidazole (1.0 eq) in ethanol, add sodium borohydride (1.5-3.0 eq) in portions at room temperature.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).[3]

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the product by an appropriate method (e.g., column chromatography, recrystallization) to obtain the desired 2-substituted-1H-imidazole.[3]

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for 2-substituted imidazoles.

Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway

Substituted imidazoles are a well-established class of inhibitors for key signaling proteins involved in inflammatory responses, such as p38 mitogen-activated protein (MAP) kinase and Transforming growth factor-β-activated kinase 1 (TAK1).[4][5] The p38 MAPK pathway plays a central role in regulating the production of pro-inflammatory cytokines.[4] Inhibition of this pathway by small molecules, including appropriately substituted imidazoles, is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

Caption: Inhibition of the p38 MAPK pathway by substituted imidazoles.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of the nitrogen atom in the imidazole ring is a crucial step in multi-step organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the N-protection of imidazole using di-tert-butyl dicarbonate (Boc anhydride), including reaction conditions, purification procedures, and key considerations for a successful transformation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the N-Boc protection of imidazole and related substrates, offering a comparative overview of solvents, catalysts, reaction times, and yields.

| Substrate | Boc₂O (equiv.) | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | 1.1 | Et₃N (1.0) | - | MeOH | Room Temp. | Overnight | - | [1][2] |

| Imidazole | 1.2 | - | DMAP (cat.) | CH₂Cl₂ | 25 | 2-6 | 95 | [3] |

| Pyrazole | 1.1 | - | - | DMF | Room Temp. | 18 | 99 | [4] |

| Amine | 2.5 | - | DMAP (0.1) | THF | Room Temp. | 12 | - | [5] |

| Amine Salt | - | Solid-supported triethylamine | - | MeOH | Room Temp. | 3 | - | [6] |

Note: Yields are highly substrate-dependent and the conditions listed serve as a general guideline.

Experimental Protocols

General Protocol for N-Boc Protection of Imidazole

This protocol describes a common and effective method for the N-protection of imidazole using Boc anhydride in the presence of a base.

Materials:

-

Imidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Reaction Setup: To a stirred solution of imidazole (1.0 equiv.) in methanol (approximately 0.25 M solution) in a round-bottom flask, add triethylamine (1.0 equiv.).

-

Addition of Boc Anhydride: To this mixture, add di-tert-butyl dicarbonate (1.1 equiv.).

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: a. Evaporate the solvent under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with a 5% NaHCO₃ solution and then with brine. d. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[2]

Protocol using 4-(Dimethylamino)pyridine (DMAP) as a Catalyst

For less reactive substrates or to accelerate the reaction, a catalytic amount of DMAP can be employed.

Materials:

-

Imidazole or other amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Reaction Setup: Dissolve the amine substrate (1.0 equiv.) in dry THF or CH₂Cl₂.

-

Addition of Reagents: Add DMAP (0.1 equiv.) followed by Boc₂O (1.2-2.5 equiv.).

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

-

Work-up: a. Quench the reaction with a saturated aqueous solution of NH₄Cl. b. Extract the mixture with EtOAc. c. Wash the combined organic layers with brine. d. Dry the organic phase over MgSO₄.

-

Purification: a. Filter the mixture and concentrate the solvent under reduced pressure. b. Purify the residue by flash chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-Boc protection of imidazole.

Caption: General workflow for the N-Boc protection of imidazole.

Key Reaction Parameters

This diagram illustrates the logical relationship between key parameters influencing the success of the N-Boc protection reaction.

Caption: Key factors influencing the N-Boc protection of imidazole.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy AM-Imidazole-PA-Boc [smolecule.com]

- 4. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: The Use of tert-Butyl 1H-imidazole-1-carboxylate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1H-imidazole-1-carboxylate, often referred to as N-Boc-imidazole, and its halogenated derivatives are increasingly valuable building blocks in modern organic synthesis. The Boc (tert-butoxycarbonyl) protecting group offers a robust yet readily cleavable means of masking the imidazole nitrogen, enabling selective functionalization at the carbon positions of the imidazole ring through various palladium-catalyzed cross-coupling reactions. This temporary protection prevents interference from the acidic N-H proton and directs reactivity to the desired positions. These functionalized imidazoles are key scaffolds in a multitude of biologically active molecules and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in several key cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for the synthesis of alkynylated imidazoles, which are precursors to a variety of complex molecules. The use of tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate has been shown to undergo regioselective Sonogashira coupling, allowing for the stepwise introduction of different alkynyl groups.

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N/CuI | THF | 12 | 85 (at C2) |

| 2 | tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N/CuI | THF | 12 | 82 (at C2) |

| 3 | tert-butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N/CuI | THF | 24 | 78 (at C4) |

| 4 | tert-butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N/CuI | THF | 24 | 75 (at C4) |

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol describes the regioselective Sonogashira coupling at the C2 position of tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate with phenylacetylene.

Materials:

-

tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), PPh₃ (0.10 mmol), and CuI (0.10 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

To the resulting mixture, add phenylacetylene (1.2 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired tert-butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate.

Caption: Workflow for the Sonogashira coupling of N-Boc-dibromoimidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] This reaction is widely used to introduce aryl or vinyl substituents onto the imidazole core. While specific examples with this compound are not extensively documented, protocols for unprotected haloimidazoles can be adapted.[2] The Boc protecting group is generally stable under these conditions, although concomitant deprotection can occur under microwave heating.[4]